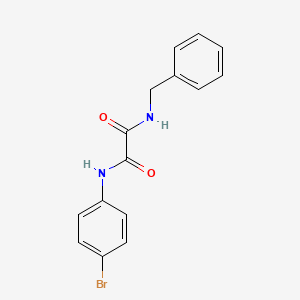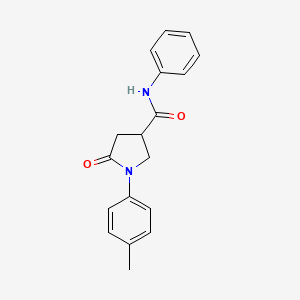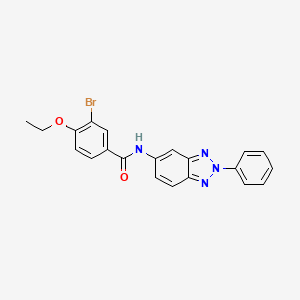![molecular formula C17H29NO2 B5066271 [(E)-6-(dibutylamino)-3-methylhex-2-en-4-ynyl] acetate](/img/structure/B5066271.png)
[(E)-6-(dibutylamino)-3-methylhex-2-en-4-ynyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-6-(dibutylamino)-3-methylhex-2-en-4-ynyl] acetate is an organic compound that features a complex structure with both alkyne and enamine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-6-(dibutylamino)-3-methylhex-2-en-4-ynyl] acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the enamine intermediate, which is then subjected to acetylation to yield the final product. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-6-(dibutylamino)-3-methylhex-2-en-4-ynyl] acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
[(E)-6-(dibutylamino)-3-methylhex-2-en-4-ynyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(E)-6-(dibutylamino)-3-methylhex-2-en-4-ynyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(E)-6-(dibutylamino)-3-methylhex-2-en-4-ynyl] butyrate
- [(E)-6-(dibutylamino)-3-methylhex-2-en-4-ynyl] propionate
Uniqueness
[(E)-6-(dibutylamino)-3-methylhex-2-en-4-ynyl] acetate is unique due to its specific acetate group, which can influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds with different ester groups, affecting its applications and effectiveness in various fields.
Propriétés
IUPAC Name |
[(E)-6-(dibutylamino)-3-methylhex-2-en-4-ynyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-5-7-12-18(13-8-6-2)14-9-10-16(3)11-15-20-17(4)19/h11H,5-8,12-15H2,1-4H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBHWUDXPFWZFO-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#CC(=CCOC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CC#C/C(=C/COC(=O)C)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-4-{[4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5066194.png)
![5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5066202.png)
![Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate](/img/structure/B5066212.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5066227.png)
![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5066235.png)
![3-(Allylsulfanyl)-6-(4-methoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5066240.png)
![(4E)-1-(3-chloro-4-methylphenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5066243.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5066254.png)




![[6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate](/img/structure/B5066294.png)
